molecular formula C21H21N3O3S B2742848 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide CAS No. 1324126-02-4

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2742848
CAS No.: 1324126-02-4
M. Wt: 395.48
InChI Key: KZSMXCDTPPPHNH-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Biological Activity

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-phenylthiazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities. This article reviews the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Thiazole Ring : Known for diverse biological activities, including anticancer and antimicrobial properties.
  • Carboxamide Group : Often associated with enhanced solubility and bioavailability.
  • Methoxyethyl Substituent : May influence pharmacokinetics and pharmacodynamics.

Anticancer Activity

  • Cell Line Studies :
    A series of studies have evaluated the cytotoxic effects of related thiazole derivatives against various cancer cell lines. For instance, compounds with similar structures demonstrated significant activity against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. The presence of a methoxy group at the 4-position was found to enhance activity against Caco-2 cells, while the 3-fluoro analog exhibited IC50 values less than 10 µg/mL across multiple cell lines .
    Cell LineCompoundIC50 (µg/mL)
    T47DMethoxy-substituted derivative<10
    Caco-2Methoxy-substituted derivative<10
    HT-29Methoxy-substituted derivative<10
  • Mechanism of Action :
    The anticancer activity is hypothesized to involve the activation of caspase pathways, leading to apoptosis in cancer cells. This mechanism has been observed in other thiazole derivatives, suggesting a similar pathway may be active in this compound .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that related thiazole derivatives exhibited modest antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined, with some derivatives showing promising results comparable to standard antibiotics .

Bacterial StrainCompoundMIC (µg/mL)
Staphylococcus aureusChloro-derivative32
Enterococcus faecalisChloro-derivative2

Case Studies

  • Synthesis and Evaluation :
    A study synthesized a series of phenylthiazole derivatives and assessed their biological activities. The results indicated that while some compounds showed significant cytotoxicity, none surpassed the efficacy of doxorubicin, a standard chemotherapeutic agent. Modifications to the thiazole ring structure were suggested for improving potency .
  • In Vivo Studies :
    Although in vitro results are promising, further in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-12-11-22-19(25)13-15-7-9-17(10-8-15)23-20(26)18-14-28-21(24-18)16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSMXCDTPPPHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.